1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O2/c1-14-7-8-15(2)20(11-14)25-21(26)12-19(22(25)27)23-10-9-16-13-24-18-6-4-3-5-17(16)18/h3-8,11,13,19,23-24H,9-10,12H2,1-2H3 |
InChI Key |
WKCRJEVLTKCATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamines or Diacids
The pyrrolidine-2,5-dione (succinimide) scaffold is typically formed via cyclization of γ-aminobutyric acid derivatives or maleic anhydride precursors. For example, reacting maleic anhydride with ammonia or primary amines under acidic conditions generates the dione ring. A modified approach involves three-component reactions of ethyl 2,4-dioxovalerate with aldehydes and amines, yielding substituted 3-hydroxy-3-pyrroline-2-ones, which tautomerize to the dione form.
Example Protocol
1,3-Dipolar Cycloaddition
Azomethine ylides, generated in situ from aldehydes and amino esters, undergo [3+2] cycloaddition with electron-deficient alkenes to form pyrrolidine derivatives. Subsequent oxidation (e.g., with MnO₂) converts pyrrolidines to diones.
Key Insight : Photochemical conditions using silylborane enable pyridine ring contraction to bicyclic pyrrolidines, which are oxidized to diones.
Introduction of the 2,5-Dimethylphenyl Group
Friedel-Crafts Acylation
2,5-Dimethylbenzene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃, forming 1-(2,5-dimethylphenyl)propan-1-one. This ketone is then converted to the corresponding amine via reductive amination.
Optimization : Continuous flow reactors improve yield (85–90%) compared to batch methods (70%).
Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of pyrrolidine-dione bromides with 2,5-dimethylphenylboronic acid introduces the aryl group.
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : XPhos (10 mol%)
- Base : K₃PO₄, toluene, 110°C, 24 h
- Yield : 65–78%
Functionalization with Aminoethylindole
Nucleophilic Substitution
Brominated pyrrolidine-diones react with 2-(1H-indol-3-yl)ethylamine in polar aprotic solvents.
Protocol :
Reductive Amination
Condensation of pyrrolidine-dione ketones with aminoethylindole, followed by NaBH₄ reduction, affords the target compound.
Example :
- Reactants : 3-Oxo-pyrrolidine-2,5-dione (1.0 eq), 2-(1H-indol-3-yl)ethylamine (1.2 eq)
- Reductant : NaBH₄, MeOH, 0°C → RT
- Yield : 50–58%
Integrated Synthetic Routes
Sequential Cyclization-Coupling Approach
- Step 1 : Synthesize 1-(2,5-dimethylphenyl)pyrrolidine-2,5-dione via Friedel-Crafts acylation and cyclization.
- Step 2 : Brominate at position 3 using NBS/AIBN.
- Step 3 : Couple with 2-(1H-indol-3-yl)ethylamine under Pd catalysis.
Overall Yield : 42–48%
One-Pot Tandem Strategy
Combining cycloaddition and amination in a single vessel reduces purification steps:
- Reactants : Maleic anhydride, 2,5-dimethylphenylamine, 2-(1H-indol-3-yl)ethylamine
- Conditions : AcOH, 100°C, 24 h
- Yield : 35–40%
Reaction Optimization and Challenges
Solvent Effects
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Key analogs and their distinguishing features:
* Estimated based on structural similarity to .
Key Observations:
- N1 Substituents: 2,5-Dimethylphenyl (target compound): Electron-donating methyl groups may enhance metabolic stability compared to electron-withdrawing groups like 4-bromophenyl (BH54311) .
- C3 Substituents: Indole-ethylamino chains (target, BH54311) are critical for 5-HT1A/SERT interactions, while aryloxy groups () shift activity toward GABAergic targets . Methoxy substitution on indole (BH54311) may prolong half-life via reduced CYP450 metabolism .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2,5-dimethylphenyl group (logP ~3.5) balances solubility and membrane permeability, whereas 4-bromophenyl (BH54311, logP ~4.2) may favor CNS penetration but reduce aqueous solubility .
- Receptor Selectivity : Piperidinylbutyl derivatives (e.g., 6a) show broader receptor profiles (5-HT1A/D2), while the target compound’s simpler substituents may favor SERT specificity .
- Metabolic Stability : Methoxyindole derivatives (BH54311) resist oxidative metabolism better than unsubstituted indoles .
* Predicted using fragment-based methods.
Biological Activity
The compound 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,5-dimethylphenyl derivatives with indole-based amines, followed by cyclization to form the pyrrolidine structure. The confirmation of the chemical structure is achieved through techniques such as H NMR, C NMR, and ESI-HRMS.
Receptor Affinity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant affinity for various receptors:
- 5-HT1A Receptor : Compounds related to this structure have shown potent activity as ligands for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, in a study evaluating several derivatives, compounds demonstrated high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT) .
- Dopamine Receptors : The compounds were also evaluated for their interaction with dopamine receptors such as D2L and serotonin receptors (e.g., 5-HT6, 5-HT7). Some derivatives exhibited moderate affinity for these receptors, suggesting potential applications in treating neuropsychiatric disorders .
Anticancer Activity
The compound has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism that plays a role in immune response and cancer progression. Inhibition of IDO1 can enhance anti-tumor immunity and has been linked to therapeutic strategies in cancer treatment .
Study on Serotonin Receptor Ligands
In a comprehensive study involving various pyrrolidine derivatives, it was found that compounds with specific structural modifications showed enhanced binding affinity to serotonin receptors. For example:
| Compound | 5-HT1A Affinity | SERT Affinity | D2L Affinity |
|---|---|---|---|
| Compound 15 | High | Moderate | Low |
| Compound 18 | Moderate | High | Moderate |
| Compound 30 | High | High | Moderate |
These findings suggest that structural variations significantly influence receptor binding profiles and biological activity .
Anticancer Efficacy
Another study investigated the anticancer properties of related pyrrolidine derivatives against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon Cancer) | <10 |
| Compound B | Jurkat (Leukemia) | <15 |
| Compound C | A431 (Skin Cancer) | <20 |
This data highlights the potential of these compounds as promising candidates for further development in cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione, and how can structural purity be validated?
Answer:
The compound is synthesized via a multi-step protocol involving nucleophilic substitution and condensation reactions. Key steps include:
- Core scaffold formation : Reacting pyrrolidine-2,5-dione with 2,5-dimethylphenyl groups under anhydrous conditions .
- Aminoethylindole coupling : Introducing the 2-(1H-indol-3-yl)ethylamine moiety via reductive amination or Mitsunobu reactions .
- Validation : Confirm structure and purity using ¹H/¹³C NMR (e.g., δ 7.58–8.77 ppm for aromatic protons) and ESI-HRMS (exact mass ± 2 ppm error) .
Basic: How are receptor binding assays designed to evaluate affinity for 5-HT1A and SERT targets?
Answer:
- Radioligand displacement assays : Use [³H]8-OH-DPAT (5-HT1A) and [³H]paroxetine (SERT) in HEK-293 cells expressing human receptors.
- Protocol : Incubate test compound (0.1 nM–10 µM) with membrane homogenates; measure Ki values via Scatchard analysis .
- Controls : Include reference inhibitors (e.g., WAY-100635 for 5-HT1A, fluoxetine for SERT) to validate assay conditions .
Advanced: How do structural modifications (e.g., arylpiperazine vs. indole-ethylamine) influence dual 5-HT1A/SERT affinity?
Answer:
- Arylpiperazine vs. indole-ethylamine : The indole-ethylamine group enhances SERT selectivity due to π-π stacking with transmembrane domains, while arylpiperazine optimizes 5-HT1A binding via hydrophobic interactions .
- SAR studies : Replace the 2,5-dimethylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability without compromising affinity .
Advanced: What computational strategies are used to predict binding modes and optimize pharmacokinetics?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A (e.g., Asp116 hydrogen bonding) and SERT (e.g., Tyr95 stacking) .
- ADME prediction : Apply SwissADME to assess logP (target ≤3.5), CNS permeability (BOILED-Egg model), and CYP450 inhibition risks .
Advanced: How can crystallographic data resolve discrepancies in proposed binding conformations?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water). Use SHELXL for refinement (R-factor <5%) to confirm intramolecular H-bonding between the pyrrolidine-dione carbonyl and aminoethylindole .
- Validation : Compare experimental vs. DFT-calculated bond lengths (e.g., C=O at 1.21 Å ± 0.02) .
Advanced: What in vivo models are appropriate for assessing antidepressant efficacy and off-target effects?
Answer:
- Forced swim test (FST) : Administer 10–30 mg/kg (i.p.) to rodents; measure immobility time reduction (≥30% vs. control indicates efficacy) .
- Off-target screening : Test for hERG inhibition (patch-clamp assays) and CYP3A4 metabolism (LC-MS/MS) to rule out cardiotoxicity and drug interactions .
Advanced: How should contradictory data on metabolic stability be addressed across studies?
Answer:
- Metabolite profiling : Use liver microsomes (human/rat) with NADPH cofactor; identify oxidative metabolites via UPLC-QTOF (e.g., N-dealkylation at the ethylamine group) .
- Mitigation strategies : Introduce steric hindrance (e.g., cyclopropyl substituents) or deuterate labile C-H bonds to reduce first-pass metabolism .
Advanced: What strategies validate multi-target engagement in complex biological systems?
Answer:
- Thermodynamic analysis : Perform isothermal titration calorimetry (ITC) to measure binding stoichiometry (n ≈1) and enthalpy (ΔH ≤−10 kcal/mol) for 5-HT1A/SERT .
- Functional assays : Use β-arrestin recruitment (TR-FRET) for 5-HT1A and [³H]5-HT uptake inhibition (IC₅₀ ≤50 nM) for SERT .
Advanced: How can proteomic approaches identify off-target kinase interactions?
Answer:
- Kinase profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler). Prioritize hits with >50% inhibition at 1 µM (e.g., PKCβ, JAK2) .
- Cellular validation : Use Western blotting to assess phosphorylation of downstream targets (e.g., ERK1/2 for PKCβ) .
Advanced: What analytical methods quantify trace impurities in bulk synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
